Superior Potency in FXR Antagonism: 4-Aminophenylacetamide vs. Alternative Chemotypes
The 4-aminophenylacetamide scaffold was identified as the most potent FXR antagonist in a multistage ligand- and structure-based virtual screening campaign [1]. The lead derivative V023-9340, which contains this core scaffold, exhibited an IC50 of 4.27 μM against FXR, surpassing all other hits from the virtual screen [1]. Further structure-activity relationship (SAR) optimization of this specific scaffold yielded derivative V02-8 with an IC50 of 0.89 μM, representing a 4.8-fold increase in potency compared to the initial lead V023-9340 [1]. This demonstrates the tractability of the 4-aminophenylacetamide core for iterative potency improvement.
| Evidence Dimension | In vitro FXR antagonism potency (IC50) |
|---|---|
| Target Compound Data | V023-9340: 4.27 μM; V02-8: 0.89 μM |
| Comparator Or Baseline | V023-9340 (4.27 μM) as baseline; V02-8 (0.89 μM) |
| Quantified Difference | 4.8-fold improvement in potency with optimized derivative V02-8 vs. V023-9340 |
| Conditions | In vitro FXR antagonism assay (European Journal of Medicinal Chemistry, 2024) |
Why This Matters
This evidence positions the 2-(4-aminophenyl)acetamide core as a validated, highly optimizable starting point for FXR antagonist programs, differentiating it from alternative scaffolds that either failed to show activity or exhibited inferior tractability in the same screening cascade.
- [1] Yu Q, Tan X, et al. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis. Eur J Med Chem. 2024;264:115992. doi: 10.1016/j.ejmech.2023.115992. View Source
